molecular formula C13H10N2OS B2599482 1-phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one CAS No. 1286721-91-2

1-phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B2599482
CAS No.: 1286721-91-2
M. Wt: 242.3
InChI Key: GRMSGOYFLAYQEM-UHFFFAOYSA-N
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Description

1-Phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that features both an imidazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-phenyl-2-thiophen-2-yl-ethanone with ammonium acetate in the presence of a suitable catalyst can yield the desired imidazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated imidazole derivatives.

    Substitution: Halogenated, alkylated, or other substituted derivatives.

Scientific Research Applications

1-Phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 1-phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

    1-Phenyl-2-thiophen-2-yl-ethanone: A precursor in the synthesis of the target compound.

    Thiophene derivatives: Compounds containing the thiophene ring, known for their electronic properties.

    Imidazole derivatives: Compounds containing the imidazole ring, widely studied for their biological activities.

Uniqueness: 1-Phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one is unique due to the combination of the imidazole and thiophene rings in a single molecule. This structural feature imparts unique electronic and chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-phenyl-5-thiophen-2-yl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c16-13-14-11(12-7-4-8-17-12)9-15(13)10-5-2-1-3-6-10/h1-9H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMSGOYFLAYQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(NC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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